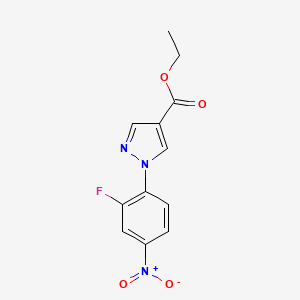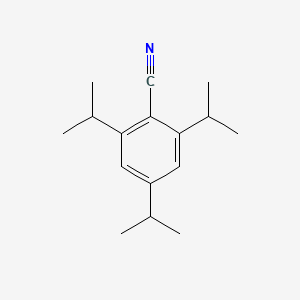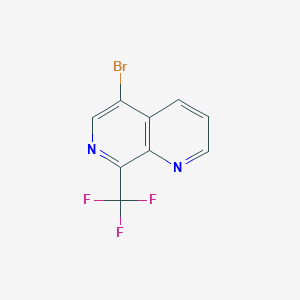
Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 2-fluoro-4-nitrophenyl group at the 1-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry, materials science, and chemical biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-Fluoro-4-Nitrophenyl Group: The 2-fluoro-4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (e.g., a pyrazole derivative) reacts with 2-fluoro-4-nitrobenzene.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Ethyl 1-(2-substituted-4-nitrophenyl)-1H-pyrazole-4-carboxylate.
Hydrolysis: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
類似化合物との比較
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-(2-chloro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-(2-fluoro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
219664-16-1 |
|---|---|
分子式 |
C12H10FN3O4 |
分子量 |
279.22 g/mol |
IUPAC名 |
ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)8-6-14-15(7-8)11-4-3-9(16(18)19)5-10(11)13/h3-7H,2H2,1H3 |
InChIキー |
QPCRCMNRUZLJRG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)

![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)



![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)






